16-Epivincamine
Overview
Description
16-Epivincamine is a natural product found in the plant Alstonia spatulata. It is an indole alkaloid, structurally related to vincamine, and exhibits various biological activities. Indole alkaloids are known for their complex structures and significant pharmacological properties.
Mechanism of Action
Target of Action
16-Epivincamine is a derivative of vincamine , an indole alkaloid obtained from the leaves of Vinca minor L . Vincamine exhibits various biological benefits including vasodilating, blood thinning, memory enhancing, and nootropic effects . These properties make vincamine of particular interest for the treatment of severe neurodegenerative conditions, such as Parkinson’s and Alzheimer diseases
Mode of Action
Vincamine, from which this compound is derived, is known to induce relaxation of vascular and visceral musculature responses to angiotensin ii . Its mechanism of action probably lies in its capacity to modify the flow of calcium across the cell membrane
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion from the body
Result of Action
Given its relationship to vincamine, it is likely that this compound may have similar effects, including vasodilation, blood thinning, memory enhancement, and neuroprotection
Action Environment
Environmental factors can include physical, chemical, biological, and work-related factors that affect a person’s health
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epivincamine typically involves the semi-synthesis from natural precursors such as tabersonine. The process includes several key steps:
Bischler-Napieralski or Pictet-Spengler Cyclization: This step involves the cyclization between the indole C2 position and an iminium salt to generate the C ring.
Pericyclic Cyclization: This method is used to form the tetracyclic system.
Rearrangements/Annulation Reactions: These reactions help in constructing the complex fused ring system.
Michael-like Alkylation: This step introduces the necessary substituents to complete the synthesis.
Industrial Production Methods: Industrial production of this compound involves optimizing the semi-synthetic routes to achieve higher yields and purity. The process often starts with the extraction of tabersonine from natural sources, followed by chemical modifications to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 16-Epivincamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
16-Epivincamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex indole alkaloids.
Biology: Studies focus on its biological activities, including vasodilating and nootropic effects.
Medicine: Research explores its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
16-Epivincamine is compared with other similar indole alkaloids, such as:
Vincamine: Known for its vasodilating and nootropic effects.
Vinpocetine: A derivative of vincamine with enhanced vasodilating properties.
Eburnamine: Another indole alkaloid with similar biological activities.
Uniqueness: this compound is unique due to its specific structural configuration and the distinct biological activities it exhibits compared to its analogs .
Properties
IUPAC Name |
methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPRRQLKFXBCSJ-NRSPTQNISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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